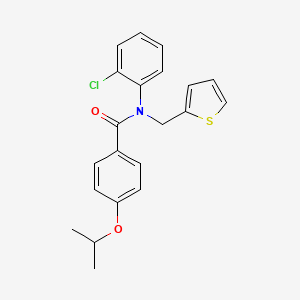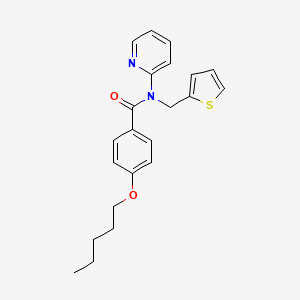![molecular formula C23H37N3O2 B11351898 2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide](/img/structure/B11351898.png)
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a phenoxy group, a piperazine ring, and a cyclohexylmethyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3,4-dimethylphenol, which is then reacted with propanoyl chloride to form 3,4-dimethylphenoxypropanoyl chloride. This intermediate is further reacted with 1-(4-methylpiperazin-1-yl)cyclohexylmethanamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or piperazine derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-dimethoxyphenyl)- (4-methylpiperazin-1-yl)methanone
- (2,3-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
2-(3,4-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C23H37N3O2 |
|---|---|
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C23H37N3O2/c1-18-8-9-21(16-19(18)2)28-20(3)22(27)24-17-23(10-6-5-7-11-23)26-14-12-25(4)13-15-26/h8-9,16,20H,5-7,10-15,17H2,1-4H3,(H,24,27) |
Clave InChI |
NXIOWHCSXDXHDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(C)C(=O)NCC2(CCCCC2)N3CCN(CC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B11351824.png)

![1-(benzylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11351836.png)
![Azepan-1-yl{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11351844.png)


![2-(3,4-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11351862.png)
![Ethyl 6-methyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11351866.png)


![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11351876.png)
![N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11351885.png)
![2-(3,5-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11351893.png)
![N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B11351910.png)
